molecular formula C17H25FN2O3 B1441503 tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate CAS No. 1000053-44-0

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate

Cat. No. B1441503
M. Wt: 324.4 g/mol
InChI Key: KLQVHGZWTWPUEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate” is C17H25FN2O3, and its molecular weight is 324.4 g/mol. The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 497.57 g/mol . The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 . The compound has a topological polar surface area of 55.6 Ų .

Scientific Research Applications

Synthesis and Intermediate Applications

Synthesis Techniques and Optimization : The synthesis of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate and its analogs often involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the key intermediate of Vandetanib, a related compound, was synthesized through a three-step process from piperidin-4-ylmethanol, achieving a total yield of 20.2% after optimization (Wang, Wang, Tang, & Xu, 2015). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, was synthesized in three steps with a 49.9% total yield, confirming the structure through MS and 1HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Chemical Structure and Biological Activity : The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through condensation reactions and confirmed by various spectroscopic methods, highlights the diverse structural possibilities and the potential for biological activities such as moderate anthelmintic properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Advanced Chemical Modifications : The novel chemistry introduced by tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, prepared using a modified Bruylants approach, demonstrates the compound's utility as a pharmacologically relevant core due to its sterically congested piperazine derivative and a synthetically useful second nitrogen atom (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Crystal Structure Analysis : Detailed crystal structure analysis, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides insights into the molecular packing, hydrogen bond interactions, and potential for further chemical modifications or drug development applications (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVHGZWTWPUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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